Gypenoside XLIX
Descripción general
Descripción
Gypenoside XLIX Description
Gypenoside XLIX is a dammarane-type glycoside found in Gynostemma pentaphyllum, a traditional medicine used for treating respiratory inflammation, hyperlipidemia, and atherosclerosis. It has been identified as a selective activator of peroxisome proliferator-activated receptor (PPAR)-alpha, which plays a role in the regulation of lipid metabolism and inflammation . The compound has been studied for its potential therapeutic effects on various diseases, including cardiovascular diseases, acute kidney injury (AKI), atherosclerosis, hyperuricemia, and even cancer .
Synthesis Analysis
While the papers provided do not detail the synthesis of Gypenoside XLIX, they do discuss its extraction from Gynostemma pentaphyllum and its transformation into other compounds. For instance, one study describes the enzymatic biotransformation of Gypenoside XLIX into gylongiposide I, which has shown increased bioavailability and enhanced antiviral activity against Enterovirus 71 .
Molecular Structure Analysis
Chemical Reactions Analysis
The papers do not provide a detailed analysis of the chemical reactions involving Gypenoside XLIX. However, they do mention its role in inhibiting the expression of various proteins involved in inflammation and cell death, such as vascular cell adhesion molecule-1 (VCAM-1), tissue factor (TF), and components of the programmed cell death pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of Gypenoside XLIX are not explicitly discussed in the provided papers. However, one study mentions the metabolic distribution of Gypenoside XLIX, indicating a high concentration in the kidney and a long retention time, which may be relevant to its pharmacokinetic properties .
Relevant Case Studies
Several case studies have been conducted to explore the therapeutic potential of Gypenoside XLIX. For example, it has been shown to inhibit cytokine-induced VCAM-1 expression in human endothelial cells, suggesting a mechanism for its anti-inflammatory and anti-atherosclerotic effects . In a mouse model of AKI, Gypenoside XLIX reduced serum creatinine and blood urea nitrogen levels, alleviated tubular damage, and suppressed renal necroptosis, indicating its renoprotective effects . Additionally, Gypenoside XLIX has been studied in the context of atherosclerosis, where it regulated intestinal microbiota, alleviated inflammatory responses, and restrained oxidative stress in ApoE-/- mice . In hyperuricemic rats, it inhibited xanthine oxidoreductase, ameliorating urate excretion . Moreover, Gypenoside XLIX has shown anti-leukemia activity in vitro and in vivo using a HL-60 cells murine xenograft model .
Aplicaciones Científicas De Investigación
1. Antiviral Roles against Enterovirus 71
- Summary of Application: Gypenoside XLIX has been studied for its antiviral roles against Enterovirus 71 (EV71). The research focused on the enzymatic biotransformation of Gypenoside XLIX into Gylongiposide I and their antiviral roles against EV71 .
- Methods of Application: A gene encoding a thermophilic glycoside hydrolase from Fervidobacterium pennivorans DSM9078 was cloned and expressed in Escherichia coli. The purified recombinant enzyme was used to transform gypenoside XLIX into gylongiposide I via highly selective and efficient hydrolysis of the glucose moiety linked to the C21 position in gypenoside XLIX .
- Results or Outcomes: The EC50 of gypenoside XLIX and gylongiposide I calculated from viral titers in supernatants was 3.53 μM and 1.53 μM, respectively. The transformed product gylongiposide I has better anti-EV71 activity than the glycosylated precursor .
2. Inhibiting NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury
- Summary of Application: Gypenoside XLIX has been studied for its role in inhibiting NLRP3 inflammasome activation to alleviate septic acute lung injury .
- Methods of Application: This study induced acute lung injury (ALI) in mice through cecal ligation and puncture surgery and investigated the biological activity and potential mechanisms of Gypenoside XLIX (40 mg/kg) by intraperitoneal injection .
- Results or Outcomes: Pretreatment with Gypenoside XLIX significantly alleviated pathological damage in mouse lung tissues and reduced the expression levels of inflammatory factors. Additionally, Gypenoside XLIX inhibited ROS levels and NLRP3 inflammasome, possibly mediated by the Sirt1/Nrf2 signaling pathway .
3. Ameliorating High-Fat Diet-Induced Atherosclerosis
- Summary of Application: Gypenoside XLIX has been studied for its role in ameliorating high-fat diet-induced atherosclerosis .
- Methods of Application: A high-fat choline diet (HFCD)-induced atherosclerosis model in ApoE -/- mice was established to explore the anti-atherosclerotic effects of gypenoside XLIX (GPE) .
- Results or Outcomes: It was found that HFCD-induced atherosclerotic index such as dyslipidemia, atherosclerotic plaque, inflammation, and gut microbiota dysfunction could be reduced by GPE treatment .
Safety And Hazards
Propiedades
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVCSJFNQWWDF-AZFNEDKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gypenoside XLIX |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.